molecular formula C20H12ClIN2O B11536183 N-[(E)-(3-chlorophenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3-chlorophenyl)methylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11536183
M. Wt: 458.7 g/mol
InChI Key: GLAAOJYBDSYBJW-UHFFFAOYSA-N
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Description

(E)-1-(3-CHLOROPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by the presence of chlorophenyl and iodophenyl groups attached to a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-CHLOROPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Chlorophenyl and Iodophenyl Groups: The chlorophenyl and iodophenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination and iodination are carried out using reagents such as chlorine gas and iodine monochloride, respectively.

    Formation of Methanimine: The final step involves the condensation of the benzoxazole derivative with an appropriate aldehyde to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-CHLOROPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing halogens.

Scientific Research Applications

(E)-1-(3-CHLOROPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-(3-CHLOROPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups, such as chlorobenzene.

    Iodophenyl Derivatives: Compounds with iodophenyl groups, such as iodobenzene.

    Benzoxazole Derivatives: Compounds with a benzoxazole core, such as 2-aminobenzoxazole.

Uniqueness

(E)-1-(3-CHLOROPHENYL)-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the combination of chlorophenyl and iodophenyl groups attached to a benzoxazole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H12ClIN2O

Molecular Weight

458.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H12ClIN2O/c21-15-5-1-3-13(9-15)12-23-17-7-8-19-18(11-17)24-20(25-19)14-4-2-6-16(22)10-14/h1-12H

InChI Key

GLAAOJYBDSYBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I

Origin of Product

United States

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